molecular formula C10H7N3O4 B3368930 1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione CAS No. 22202-90-0

1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione

Cat. No.: B3368930
CAS No.: 22202-90-0
M. Wt: 233.18 g/mol
InChI Key: NQIUSEAELVWABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is an organic compound that belongs to the class of pyridazines It is characterized by the presence of a nitrophenyl group attached to a tetrahydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves the reaction of 4-nitrophenylhydrazine with maleic anhydride. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxides and other oxidized products.

Scientific Research Applications

1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and interactions.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione: Known for its potential antimicrobial and anticancer properties.

    1-(4-Aminophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione: A reduced form with different biological activities.

    4-Nitrophenylhydrazine: A precursor in the synthesis of the target compound.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-nitrophenyl)-1H-pyridazine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-9-5-6-10(15)12(11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIUSEAELVWABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281366
Record name 6-hydroxy-2-(4-nitrophenyl)-3(2h)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22202-90-0
Record name NSC21420
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-hydroxy-2-(4-nitrophenyl)-3(2h)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.